molecular formula C18H20N6O2 B4758574 7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B4758574
M. Wt: 352.4 g/mol
InChI Key: PYQWVWNMNUOSNJ-UHFFFAOYSA-N
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Description

7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of microwave-assisted synthesis has been reported to yield the desired product in a shorter time with higher purity . Other methods include solid-phase synthesis and metal-based catalysis . Industrial production methods may involve multicomponent one-pot reactions to streamline the synthesis process and improve yield .

Chemical Reactions Analysis

7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various types of chemical reactions, including:

    Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.

    Coupling Reactions: These reactions involve the joining of two molecules, typically facilitated by a catalyst.

    Nucleophilic Displacement: In this reaction, a nucleophile replaces a leaving group in the compound.

    Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but often result in derivatives with modified functional groups .

Scientific Research Applications

7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11-12(2)24-14-15(19-17(24)22(4)20-11)21(3)18(26)23(16(14)25)10-13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQWVWNMNUOSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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